molecular formula C19H25N3O5S B12185801 3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4.4]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione

3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4.4]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione

Cat. No.: B12185801
M. Wt: 407.5 g/mol
InChI Key: OCXZVNUFGYFIOU-UHFFFAOYSA-N
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Description

3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[44]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4.4]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the hydroxy and oxo groups via oxidation reactions.
  • Acetylation and subsequent functionalization of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4.4]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving spirocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4.4]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[44]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C19H25N3O5S

Molecular Weight

407.5 g/mol

IUPAC Name

3-[2-[1-(1,1-dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C19H25N3O5S/c1-12-9-15(13(2)22(12)14-5-8-28(26,27)11-14)16(23)10-21-17(24)19(20-18(21)25)6-3-4-7-19/h9,14H,3-8,10-11H2,1-2H3,(H,20,25)

InChI Key

OCXZVNUFGYFIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2CCS(=O)(=O)C2)C)C(=O)CN3C(=O)C4(CCCC4)NC3=O

Origin of Product

United States

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